molecular formula C18H14N4O3S B11194913 6-(2-methoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-(2-methoxybenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11194913
M. Wt: 366.4 g/mol
InChI Key: KXZQNFOANBRQIC-UHFFFAOYSA-N
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Description

6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[4,5-d]pyrimidine core, which is fused with a pyridine ring and substituted with a methoxyphenylmethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-[(2-methoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C18H14N4O3S/c1-25-13-8-3-2-6-11(13)10-22-17(23)16-15(20-18(22)24)14(21-26-16)12-7-4-5-9-19-12/h2-9H,10H2,1H3,(H,20,24)

InChI Key

KXZQNFOANBRQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O

Origin of Product

United States

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